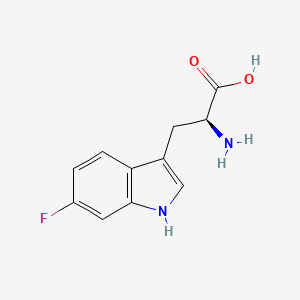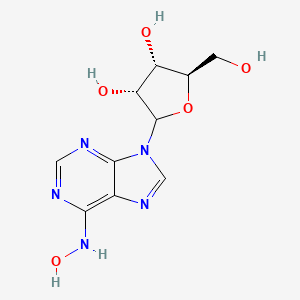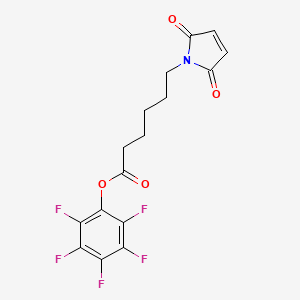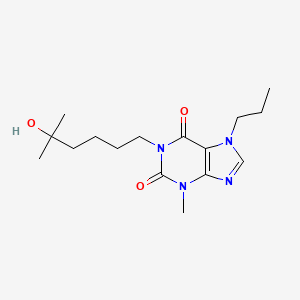
A-802715
Vue d'ensemble
Description
A 802715 est un nouveau dérivé de la méthylxanthine. Il est connu pour sa capacité à diminuer la formation endogène et les niveaux sanguins de substances pro-inflammatoires tout en augmentant la formation et les niveaux sanguins de substances anti-inflammatoires telles que le récepteur de l'interleukine 10 et le récepteur du facteur de nécrose tumorale . Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de l'immunologie et de l'oncologie.
Méthodes De Préparation
La synthèse de A 802715 implique plusieurs étapes, commençant par la préparation de la structure de base de la méthylxanthine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau de méthylxanthine : La structure de base est synthétisée par une série de réactions impliquant la condensation de précurseurs appropriés.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée pour introduire les substituants souhaités, tels que les groupes hydroxy et méthyle.
Analyse Des Réactions Chimiques
A 802715 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent être utilisées pour remplacer des substituants spécifiques par d'autres groupes fonctionnels.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
A 802715 a une large gamme d'applications de recherche scientifique, notamment :
Études du cycle cellulaire : A 802715 est utilisé pour étudier les effets des blocages du cycle cellulaire induits par irradiation et la teneur en phase S.
Développement de médicaments : Il sert de composé chef de file pour développer de nouveaux médicaments ciblant les maladies inflammatoires et immunitaires.
Mécanisme d'action
A 802715 exerce ses effets par plusieurs mécanismes :
Inhibition du facteur de nécrose tumorale : Il inhibe le facteur de nécrose tumorale, une cytokine pro-inflammatoire clé impliquée dans diverses réponses inflammatoires et immunitaires.
Inhibition des lymphocytes T : Le composé inhibe également les lymphocytes T, qui jouent un rôle crucial dans la réponse immunitaire.
Modulation du cycle cellulaire : A 802715 améliore la suppression de l'entrée en phase S et prolonge le blocage G2/M, en fonction du statut p53 de la lignée cellulaire.
Applications De Recherche Scientifique
A 802715 has a wide range of scientific research applications, including:
Mécanisme D'action
A 802715 exerts its effects through several mechanisms:
Tumor Necrosis Factor Inhibition: It inhibits tumor necrosis factor, a key pro-inflammatory cytokine involved in various inflammatory and immune responses.
T Lymphocyte Inhibition: The compound also inhibits T lymphocytes, which play a crucial role in the immune response.
Cell Cycle Modulation: A 802715 enhances the suppression of S-phase entry and prolongs the G2/M block, depending on the p53 status of the cell line.
Comparaison Avec Des Composés Similaires
A 802715 est unique par rapport aux autres dérivés de la méthylxanthine en raison de ses effets spécifiques sur les substances pro-inflammatoires et anti-inflammatoires. Des composés similaires comprennent :
Pentoxifylline : Un autre dérivé de la méthylxanthine avec des effets immunomodulateurs.
Propentofylline : Connu pour ses propriétés neuroprotectrices et anti-inflammatoires.
A 802715 se distingue par sa toxicité plus élevée et sa modulation spécifique des réponses immunitaires, ce qui en fait un composé précieux pour la recherche en immunologie et en oncologie .
Propriétés
IUPAC Name |
1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKAARSDXHSHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148237 | |
| Record name | A 802715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107767-58-8 | |
| Record name | A 802715 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107767588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 802715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
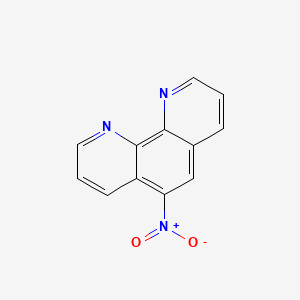


![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)
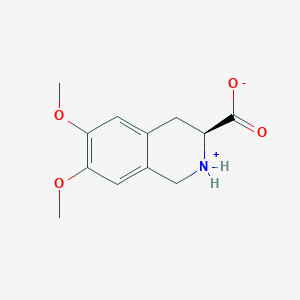
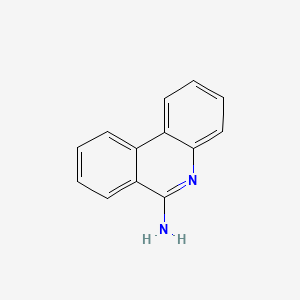
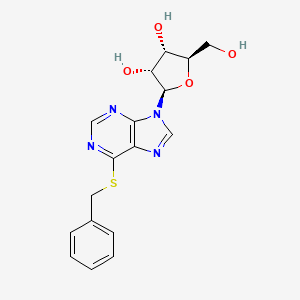

![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)
